3-Aminopyridin-1-ium-1-olate hydrochloride

Catalog No.
S3250686
CAS No.
65600-69-3
M.F
C5H7ClN2O
M. Wt
146.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyridin-1-ium-1-olate hydrochloride

CAS Number

65600-69-3

Product Name

3-Aminopyridin-1-ium-1-olate hydrochloride

IUPAC Name

1-oxidopyridin-1-ium-3-amine;hydrochloride

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57

InChI

InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H

InChI Key

KQGFTAJGCKDUSW-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])N.Cl

Solubility

not available

3-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C5_5H7_7ClN2_2O. It features a pyridine ring substituted with an amino group and an oxo group, giving it unique properties that are of interest in various fields, particularly medicinal chemistry. The compound is recognized for its solubility in water due to the presence of the hydrochloride salt, which enhances its bioavailability and potential therapeutic applications .

Potassium Channel Modulation:

3-APIO hydrochloride contains a pyridinium ring structure, a common feature in potassium channel modulators. These molecules can influence the opening and closing of potassium channels in cells, impacting nerve impulse transmission and muscle function . Research on related pyridinium compounds suggests 3-APIO hydrochloride might hold potential for investigating potassium channel function and related diseases.

The chemical behavior of 3-Aminopyridin-1-ium-1-olate hydrochloride includes various reactions typical of pyridine derivatives. It can participate in nucleophilic substitution reactions due to the electron-rich nitrogen atom in the amino group. The compound may also undergo oxidation reactions, forming different derivatives depending on the reaction conditions. For instance, it can react with electrophiles or be involved in coupling reactions, which are significant in synthetic organic chemistry .

3-Aminopyridin-1-ium-1-olate hydrochloride exhibits notable biological activities. Studies have demonstrated its potential as an anticancer agent, showing toxicity against various human cancer cell lines. The compound's mechanism of action may involve interference with cellular pathways critical for cancer cell survival and proliferation . Additionally, it may possess antimicrobial properties, making it a candidate for further research in drug development .

The synthesis of 3-Aminopyridin-1-ium-1-olate hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 3-Aminopyridine or related pyridine derivatives.
  • Reagents: Common reagents include alkali or alkaline earth metal hydroxides and organic bases like diisopropylamine.
  • Reaction Conditions: The reactions are generally conducted at temperatures ranging from -30°C to 140°C, depending on the specific reaction pathway chosen. Various solvents such as ethanol or dichloromethane may be utilized to facilitate the reaction .

The applications of 3-Aminopyridin-1-ium-1-olate hydrochloride span several domains:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development.
  • Chemical Research: This compound serves as a building block in organic synthesis, particularly in creating more complex molecules.
  • Material Science: Its properties may also allow for use in developing new materials or catalysts due to its unique electronic characteristics .

Interaction studies involving 3-Aminopyridin-1-ium-1-olate hydrochloride focus on its binding affinity with various biological targets. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess interactions with proteins or nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-Aminopyridin-1-ium-1-olate hydrochloride. Notable examples include:

Compound NameMolecular FormulaKey Features
3-PyridinamineC5_5H6_6N2_2Basic amino group; used in pharmaceuticals
4-AminopyridineC5_5H6_6N2_2Similar structure; different position of amino group
2-AminopyridineC5_5H6_6N2_2Another positional isomer; varied reactivity

Uniqueness: The distinct feature of 3-Aminopyridin-1-ium-1-olate hydrochloride lies in its oxo group and positive charge on the nitrogen, which can significantly affect its reactivity and biological activity compared to its analogs. This unique structure enhances its solubility and potential interactions within biological systems, making it a valuable compound for further exploration in medicinal chemistry .

Dates

Modify: 2023-08-19

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